molecular formula C22H18N2O2S2 B2689704 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941930-10-5

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2689704
CAS No.: 941930-10-5
M. Wt: 406.52
InChI Key: HDLRCJPIMSCABX-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a methylthiophenyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Hydroxyphenyl Group: The benzo[d]thiazole core is then functionalized with a hydroxyphenyl group through electrophilic aromatic substitution or via a coupling reaction.

    Introduction of the Methylthiophenyl Acetamide Moiety: This step involves the acylation of the hydroxyphenyl-benzo[d]thiazole intermediate with 4-(methylthio)phenylacetic acid or its derivatives, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The benzo[d]thiazole ring can be reduced under specific conditions to yield dihydrobenzo[d]thiazole derivatives.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylthio)phenyl)acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the benzo[d]thiazole moiety, which is known for its pharmacological activities, suggests it could be developed as a drug for treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylthio)phenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzo[d]thiazole moiety might bind to specific sites on proteins or DNA, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide: Lacks the methylthiophenyl group, which may alter its biological activity and chemical properties.

    2-(4-(methylthio)phenyl)acetamide:

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylthio)phenyl)acetamide is unique due to the combination of its structural features. The presence of both the benzo[d]thiazole and hydroxyphenyl groups, along with the methylthiophenyl acetamide moiety, provides a distinct set of chemical and biological properties that are not found in simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c1-27-16-9-6-14(7-10-16)12-21(26)23-15-8-11-19(25)17(13-15)22-24-18-4-2-3-5-20(18)28-22/h2-11,13,25H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLRCJPIMSCABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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